Penguin AvBD103b Penguin AvBD103b
Brand Name: Vulcanchem
CAS No.:
VCID: VC3669517
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Molecular Formula:
Molecular Weight:

Penguin AvBD103b

CAS No.:

Cat. No.: VC3669517

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Penguin AvBD103b -

Specification

Introduction

Fundamental Characteristics of Penguin AvBD103b

Penguin AvBD103b is a cationic antimicrobial peptide comprising 38 amino acid residues with the sequence SFGLCRLRRGFCARGRCRFPSIPIGRCSRFVQCCRRVW . The peptide features three disulfide bonds formed between cysteine residues at positions Cys5-Cys33, Cys12-Cys27, and Cys17-Cys34, which are crucial for maintaining its structural integrity and biological function . This peptide has been registered in the GenBank database with the accession number P83430.1 .

The peptide was first identified during studies investigating the innate immune components in the digestive tract of King Penguins. These birds, which inhabit sub-Antarctic regions, possess robust antimicrobial defense mechanisms that help protect them against various pathogens in their environment . Among the more than 40 avian defensins that have been identified across different bird species including chickens, turkey, ostrich, duck, goose, and quail, Penguin AvBD103b stands out for its remarkable biological properties .

Discovery and Isolation

Penguin AvBD103b was isolated from the stomach contents of the King Penguin by Thouzeau and colleagues in 2003 . The initial characterization revealed that this peptide possessed antimicrobial activity, which prompted further investigations into its structure and mechanism of action. Unlike many other antimicrobial peptides that lose their efficacy in physiological salt concentrations, Penguin AvBD103b maintains its antibacterial activities even in the presence of salts, making it particularly interesting for potential therapeutic applications .

Structural Properties of Penguin AvBD103b

Penguin AvBD103b has the distinction of being the first avian defensin to have its three-dimensional structure determined by nuclear magnetic resonance (NMR) spectroscopy . The structural analysis revealed that the peptide possesses a three-stranded antiparallel β-sheet configuration, which is characteristic of β-defensins, along with a short α-helical structure at the N-terminus .

The structural features of Penguin AvBD103b can be compared with other avian defensins such as chicken AvBD2. Both peptides share the typical β-defensin fold but display unique structural elements that contribute to their specific antimicrobial properties . The king penguin AvBD103b displays a high propensity of the N-terminal region to form an α-helix, which may play a role in its interaction with bacterial membranes .

Antimicrobial Properties and Spectrum of Activity

Penguin AvBD103b exhibits a broad spectrum of antimicrobial activity against various microorganisms, including gram-positive and gram-negative bacteria, yeasts, and filamentous fungi . This wide-ranging activity makes it a particularly interesting antimicrobial agent for potential therapeutic applications.

A distinguishing feature of Penguin AvBD103b is its high cationic charge (10+), which facilitates its interaction with negatively charged bacterial membranes . This strong positive charge enhances the peptide's ability to disrupt bacterial membranes and contributes to its potent antimicrobial effects.

Antimicrobial Activity Against Bacterial Pathogens

Penguin AvBD103b demonstrates potent activity against various bacterial pathogens, including Salmonella enteritidis, a common cause of foodborne illness . The peptide's effectiveness against this and other bacterial species makes it a promising candidate for addressing foodborne bacterial gastrointestinal infections, which remain a significant public health concern globally .

Table 1: Antimicrobial Properties of Penguin AvBD103b

CharacteristicDescription
Amino Acid Length38 residues
SequenceSFGLCRLRRGFCARGRCRFPSIPIGRCSRFVQCCRRVW
Disulfide BondsCys5-Cys33, Cys12-Cys27, Cys17-Cys34
Net Charge+10
Secondary StructureThree-stranded β-sheet with N-terminal α-helix
Activity SpectrumGram-positive bacteria, Gram-negative bacteria, yeasts, filamentous fungi
Salt ResistanceMaintains activity at physiological salt concentrations
Target OrganismsIncludes Salmonella enteritidis and other foodborne pathogens

Salt Resistance

One of the most notable properties of Penguin AvBD103b is its ability to maintain antimicrobial activity in the presence of physiological salt concentrations . This characteristic distinguishes it from many other antimicrobial peptides, including most β-defensins, which typically lose their efficacy under such conditions. The salt resistance of Penguin AvBD103b makes it particularly promising for therapeutic applications where the physiological environment contains significant salt concentrations .

Mechanism of Action

Research has revealed that Penguin AvBD103b exerts its antibacterial effects through a dual mechanism involving both membrane disruption and interference with intracellular components, particularly DNA . This multifaceted approach to bacterial killing makes it difficult for bacteria to develop resistance, further enhancing the peptide's potential as an antimicrobial agent.

Membrane Interaction and Disruption

Studies using various analytical techniques have demonstrated that Penguin AvBD103b interacts with bacterial cell membranes, leading to increased cell surface hydrophobicity and enhanced outer membrane permeability . These effects were observed in experiments using N-phenyl-1-naphthylamine (NPN) uptake assays, which indicated that treatment with the peptide results in significant changes to the bacterial outer membrane .

Further evidence of membrane disruption comes from atomic absorption spectrometry, ultraviolet spectrophotometry, flow cytometry, and transmission electron microscopy (TEM) analyses, which collectively showed that treatment with Penguin AvBD103b causes the release of cellular contents and ultimately leads to cell death through membrane damage . These findings highlight the peptide's ability to compromise bacterial cell integrity as a key aspect of its antimicrobial mechanism.

Intracellular Effects and DNA Interaction

Beyond its effects on bacterial membranes, Penguin AvBD103b also interacts with intracellular components, particularly DNA . DNA gel retardation and circular dichroism analyses have demonstrated that the peptide interacts with DNA and intercalates into DNA base pairs . This interaction with genetic material can disrupt essential cellular processes, contributing to the peptide's bactericidal effects.

Cell cycle assays have further revealed that Penguin AvBD103b affects cellular functions such as DNA synthesis . By interfering with these fundamental processes, the peptide can inhibit bacterial replication and growth, ultimately leading to cell death. This intracellular activity complements the membrane-disruptive effects, creating a powerful dual mechanism of antibacterial action.

Research Methodologies Used to Study Penguin AvBD103b

A variety of sophisticated analytical techniques have been employed to investigate the structure, properties, and mechanism of action of Penguin AvBD103b. These methodologies have provided valuable insights into the peptide's antimicrobial activities and potential applications.

Structural Analysis Techniques

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the three-dimensional structure of Penguin AvBD103b . This technique provided the first structural analysis of an avian defensin, revealing the characteristic three-stranded β-sheet and N-terminal α-helix configuration of the peptide .

Circular dichroism (CD) spectroscopy has been used to confirm the secondary structure of Penguin AvBD103b, showing its typical β-sheet structure and non-typical α-helical elements . This technique has been valuable for verifying the structural integrity of synthesized peptides used in experimental studies.

Membrane Interaction Studies

Various techniques have been employed to investigate the interaction of Penguin AvBD103b with bacterial membranes. Cell surface hydrophobicity assays and N-phenyl-1-naphthylamine (NPN) uptake assays have demonstrated that the peptide increases cell surface hydrophobicity and outer membrane permeability .

Atomic absorption spectrometry has been used to measure the release of ions from bacterial cells following treatment with Penguin AvBD103b, providing evidence of membrane disruption . Ultraviolet spectrophotometry has similarly been employed to detect the release of cellular contents, further supporting the membrane-disruptive effects of the peptide .

Advanced Imaging and Analytical Techniques

Flow cytometry and transmission electron microscopy (TEM) have provided visual evidence of membrane damage and cellular content release following treatment with Penguin AvBD103b . These techniques have been particularly valuable for directly observing the effects of the peptide on bacterial cells.

Single-cell fluorescence imaging has been used to monitor the effects of Penguin AvBD103b in real-time on living Escherichia coli at physiological salt concentrations . This technique has provided key parameters for dissecting the peptide's mechanism of action, including precise timing of membrane permeabilization effects and bacterial growth arrest .

DNA Interaction Studies

DNA gel retardation and circular dichroism analysis have been employed to demonstrate the interaction of Penguin AvBD103b with DNA and its intercalation into DNA base pairs . Cell cycle assays have further revealed the peptide's effects on cellular functions such as DNA synthesis . These techniques have been crucial for understanding the intracellular aspects of the peptide's antimicrobial mechanism.

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